1-(2-Allyl-phenoxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride
Overview
Description
Scientific Research Applications
Synthesis and Pharmacological Evaluation
A study by Kumar et al. (2017) describes the design, synthesis, and pharmacological evaluation of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. These compounds were investigated for their antidepressant and antianxiety activities, showcasing the application of similar compounds in therapeutic research (J. Kumar et al., 2017).
Crystal Structure Analysis
Research on fluphenazine dihydrochloride dimethanol solvate by Petrus et al. (2012) provides insights into the crystal structure of compounds with similar chemical backbones, highlighting their potential in the development of pharmacologically active agents (Joanna Petrus et al., 2012).
Anticancer Activity
Lv et al. (2019) investigated the heterocyclic compound 1-((2S,3S)-2-(benzyloxy)pentan-3-yl)-4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one for its anti-bone cancer activity and molecular docking investigations. This study exemplifies the application of piperazine derivatives in oncology research (G. Lv et al., 2019).
Thermoset Synthesis
Agag and Takeichi (2003) focused on the synthesis and characterization of novel benzoxazine monomers containing allyl groups and their applications in creating high-performance thermosets. This research demonstrates the utility of such compounds in materials science (T. Agag & T. Takeichi, 2003).
Bioactivity and Enzyme Inhibition
A study by Yamali et al. (2016) on the synthesis and bioactivities of halogen-bearing phenolic chalcones and their corresponding bis Mannich bases investigated their cytotoxic and carbonic anhydrase enzyme inhibitory effects. This highlights the potential of piperazine derivatives in drug discovery and enzyme inhibition research (C. Yamali et al., 2016).
properties
IUPAC Name |
1-piperazin-1-yl-3-(2-prop-2-enylphenoxy)propan-2-ol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2.2ClH/c1-2-5-14-6-3-4-7-16(14)20-13-15(19)12-18-10-8-17-9-11-18;;/h2-4,6-7,15,17,19H,1,5,8-13H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTYZUFMODLDLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCC(CN2CCNCC2)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Allyl-phenoxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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